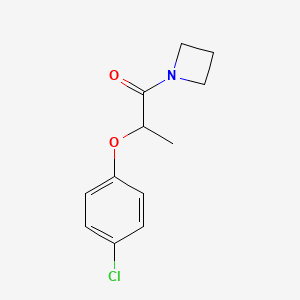
1-(Azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one, also known as ACPD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ACPD is a synthetic compound that belongs to the class of propanones and contains a chlorophenoxy group and an azetidine ring.
Aplicaciones Científicas De Investigación
1-(Azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one is used as a selective agonist for the metabotropic glutamate receptor subtype 4 (mGluR4). 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one has been shown to modulate the release of neurotransmitters such as dopamine and glutamate, which are involved in various neurological disorders such as Parkinson's disease, schizophrenia, and depression. In pharmacology, 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one is used as a tool compound to study the mechanism of action and pharmacokinetics of mGluR4 agonists. In medicinal chemistry, 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one is used as a lead compound to design and synthesize new analogs with improved potency and selectivity.
Mecanismo De Acción
1-(Azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one acts as a selective agonist for mGluR4, which is a G protein-coupled receptor (GPCR) that is expressed in various regions of the brain such as the striatum, cerebellum, and cortex. Activation of mGluR4 by 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one leads to the inhibition of adenylyl cyclase and the subsequent decrease in cyclic adenosine monophosphate (cAMP) levels. This results in the modulation of various intracellular signaling pathways and the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
1-(Azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one has been shown to have various biochemical and physiological effects in both in vitro and in vivo models. In vitro, 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one has been shown to modulate the release of neurotransmitters such as dopamine, glutamate, and GABA. In vivo, 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one has been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke. 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one has also been shown to have analgesic effects in animal models of chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(Azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one has several advantages for lab experiments such as its high potency and selectivity for mGluR4, its stability in aqueous solutions, and its ability to cross the blood-brain barrier. However, 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one also has some limitations such as its low solubility in water, its potential toxicity at high concentrations, and its limited availability and high cost.
Direcciones Futuras
There are several future directions for the study of 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one. One direction is the development of new analogs with improved potency and selectivity for mGluR4. Another direction is the investigation of the therapeutic potential of 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one and its analogs in various neurological disorders such as Parkinson's disease, schizophrenia, and depression. Additionally, the elucidation of the molecular mechanism of action of 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one and its analogs will provide insights into the regulation of neurotransmitter release and the modulation of intracellular signaling pathways.
Métodos De Síntesis
The synthesis of 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one involves the reaction of 4-chlorophenol with 2-bromo-1-(azetidin-1-yl)propan-1-one in the presence of a base such as potassium carbonate. The reaction yields 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one as a white solid with a melting point of 94-96 °C. The purity of 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one can be confirmed using various analytical techniques such as nuclear magnetic resonance spectroscopy (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS).
Propiedades
IUPAC Name |
1-(azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-9(12(15)14-7-2-8-14)16-11-5-3-10(13)4-6-11/h3-6,9H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNVPAAUYPLUCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC1)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

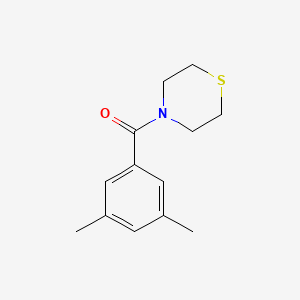

![2-(3,4-dimethylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7513444.png)
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-phenyltriazole-4-carboxamide](/img/structure/B7513446.png)
![2-(2,3-Dihydroindol-1-ylmethyl)-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7513456.png)

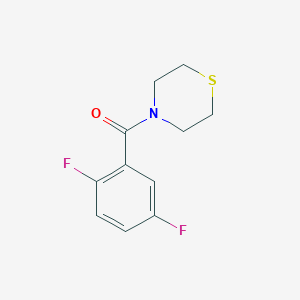
![3-(2,6-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7513479.png)
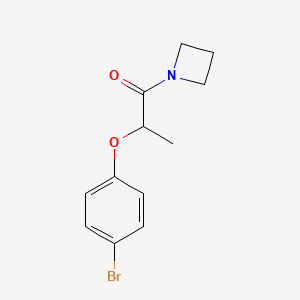
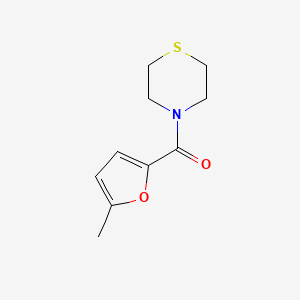
![2-chloro-4,5-difluoro-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]benzamide](/img/structure/B7513493.png)
![2-(4-chloro-2-methylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7513496.png)
![N-(3-bromophenyl)-1-[(2-chlorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7513502.png)
